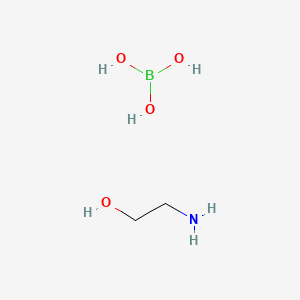
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is a chemical compound with the molecular formula C2H10BNO4. It is also known as monoethanolamine borate or boric acid, monoethanolamine salt. This compound is formed by the reaction of boric acid with ethanolamine and is known for its various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is typically synthesized by reacting boric acid with ethanolamine. The reaction is carried out under controlled conditions, usually at a specific temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
H3BO3+NH2CH2CH2OH→(2-Hydroxyethyl)ammonium dihydrogen orthoborate
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and ethanolamine are mixed in the required stoichiometric ratios. The reaction is often catalyzed to increase the rate of formation and yield of the product. The product is then purified through crystallization or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form boric acid and ethanolamine.
Esterification: It can react with alcohols to form esters.
Acid-Base Reactions: It can act as a weak acid or base, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Esterification: Alcohols and acid catalysts are used, and the reaction is conducted under reflux conditions.
Acid-Base Reactions: Various acids or bases can be used, and the reaction conditions vary depending on the desired outcome.
Major Products Formed
Hydrolysis: Boric acid and ethanolamine.
Esterification: Esters of boric acid and ethanolamine derivatives.
Acid-Base Reactions: Various salts and complexes depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium dihydrogen orthoborate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a flame retardant in polymers and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. In industrial applications, it acts by forming protective layers on surfaces, preventing oxidation and corrosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Monoethanolamine borate
- Diethanolamine borate
- Triethanolamine borate
Uniqueness
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. It has a balanced combination of hydrophilic and hydrophobic characteristics, making it suitable for various applications that require both solubility in water and organic solvents.
Eigenschaften
CAS-Nummer |
26038-87-9 |
|---|---|
Molekularformel |
C2H7NO.BH3O3 C2H10BNO4 |
Molekulargewicht |
122.92 g/mol |
IUPAC-Name |
2-aminoethanol;boric acid |
InChI |
InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
InChI-Schlüssel |
QIDCRGDFWRMBJC-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C(CO)N |
Physikalische Beschreibung |
Liquid, Other Solid; Other Solid; Liquid Liquid |
Verwandte CAS-Nummern |
68797-44-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid](/img/structure/B12298124.png)
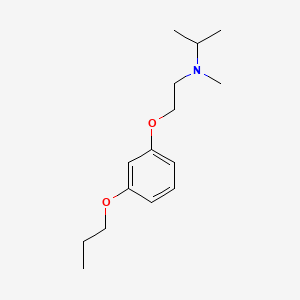

![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)



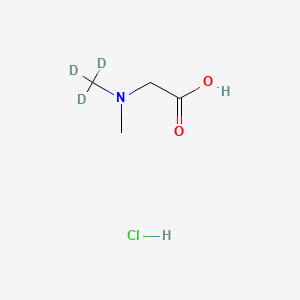
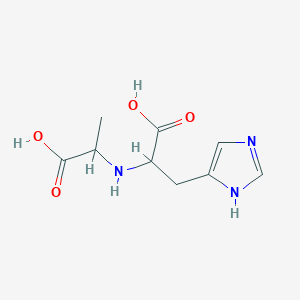
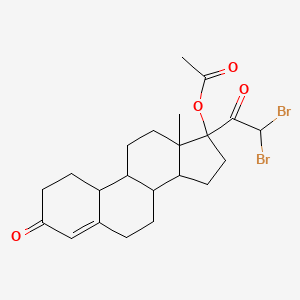

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
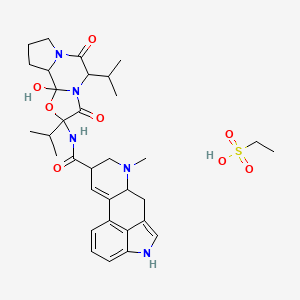
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
